Oxandrolone

Descripción

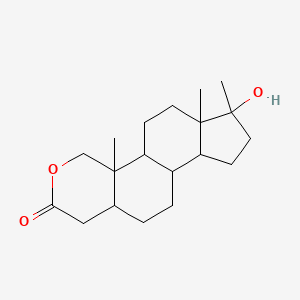

Structure

2D Structure

Propiedades

IUPAC Name |

1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLJIVKCVHQPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER | |

CAS No. |

53-39-4 | |

| Record name | OXANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-238 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Action of Oxandrolone

Glucocorticoid Receptor Crosstalk and Antagonistic Effects

Oxandrolone has been shown to exert anti-glucocorticoid effects, which contribute to its anabolic profile by counteracting the catabolic actions of glucocorticoids like cortisol. drugbank.comcaldic.comresearchgate.net While this compound does not directly block cortisol binding to the glucocorticoid receptor (GR), it can significantly antagonize cortisol-induced transcriptional activation in cells that express both AR and GR. caldic.comresearchgate.netcapes.gov.brnih.gov

This antagonism involves a novel, non-competitive mechanism mediated by crosstalk between the AR and GR. caldic.comresearchgate.netnih.gov Studies in cell culture systems have demonstrated that the presence of AR is required for this compound to repress GR transactivation. caldic.comnih.gov This suggests that this compound-bound AR can interfere with GR signaling, potentially through the formation of AR-GR heterodimers or other complex interactions that lead to the repression of glucocorticoid-modulated gene expression. caldic.com This anti-catabolic action is particularly relevant in conditions characterized by elevated cortisol levels, such as severe trauma or prolonged corticosteroid therapy, where this compound helps to offset protein catabolism. drugbank.comwikipedia.orgcaldic.com

Stimulation of Protein Synthesis and Anabolism

A primary mechanism by which this compound promotes anabolism is through the stimulation of net muscle protein synthesis. mims.comchemicalbook.comoup.comnih.govekb.eg Research in healthy young men demonstrated that short-term this compound administration significantly increased muscle protein synthesis rates. oup.comnih.govjelsciences.com This increase in synthesis contributes to a more positive net protein balance, favoring muscle growth and the accumulation of lean body mass. oup.comnih.gov

Studies using stable isotopic data have shown that this compound administration leads to an increase in model-derived muscle protein synthesis without a significant change in protein breakdown. oup.comnih.gov This improved net balance is further supported by observations of increased fractional synthetic rate. oup.com The mechanism for this stimulation may involve the this compound-induced increase in skeletal muscle AR expression, providing more binding sites for the anabolic signal. oup.comjelsciences.com

This compound also appears to improve the intracellular reutilization of amino acids. oup.comjelsciences.comphysiology.org While the inward transport of amino acids into muscle cells may remain unchanged, the outward transport can decrease, contributing to a greater availability of amino acids within the cell for protein synthesis. oup.com

Research findings on protein synthesis stimulation:

| Study Population | Treatment (this compound) | Effect on Muscle Protein Synthesis Rate (Fractional Synthetic Rate) | Effect on Muscle Protein Breakdown | Effect on Intracellular Amino Acid Reutilization | Citation |

| Healthy young men | 15 mg/day for 5 days | Increased by 44% (P < 0.05) | Unchanged | Increased (decreased outward transport) | oup.com |

| Severely burned children | Not specified in snippet | Increased efficiency | Unchanged | Not specified in snippet | nih.gov |

Influence on Cellular Metabolism and Catabolic Pathways

This compound influences cellular metabolism by promoting anabolic processes and counteracting catabolic ones. drugbank.comwikism.orgoup.comcaldic.comnih.govekb.egjelsciences.comphysiology.orgwebmd.comphysiology.org Its antagonistic effect on the glucocorticoid receptor is a key aspect of its anti-catabolic activity, particularly in conditions of elevated cortisol, which promotes protein breakdown. drugbank.comwikipedia.orgcaldic.comresearchgate.net By suppressing glucocorticoid signaling, this compound helps to preserve muscle mass. caldic.comresearchgate.net

In addition to its direct effects on protein synthesis and anti-glucocorticoid activity, this compound may influence other metabolic pathways. Some research suggests potential effects on glucose uptake via skeletal muscle mass and modulation of hepatic lipase (B570770) activity, which could impact lipid metabolism. austinpublishinggroup.com Activation of hepatic lipase by this compound has been shown to stimulate β-hydroxybutyrate production, which may have anticatabolic effects on skeletal muscle by modulating anti-apoptotic pathways. austinpublishinggroup.com

Studies in severely burned patients have shown that this compound can decrease the hypermetabolic response, which is characterized by increased energy expenditure and protein catabolism. chemicalbook.comnih.gov This reduction in hypermetabolism contributes to improved net protein balance and preservation of lean body mass. chemicalbook.comnih.gov

This compound's influence extends to bone metabolism as well. While the increase in bone mineral content observed with this compound treatment might be partly secondary to increased muscle mass and skeletal loading, studies also suggest a direct effect on osteoblastic cells. researchgate.netnih.gov this compound can stimulate the production of osteoblast differentiation markers, likely through AR signaling in proliferating osteoblasts. researchgate.net

Modulation of Endogenous Hormone Production

Anabolic steroids, including this compound, can influence the body's endogenous hormone production, primarily through feedback mechanisms involving the hypothalamic-pituitary-gonadal (HPG) axis. pediatriconcall.comwebmd.com Anabolic steroids suppress the gonadotropic functions of the pituitary gland, which can lead to a decrease in the production of endogenous testosterone (B1683101) in males. wikipedia.orgpediatriconcall.com This occurs as the body attempts to compensate for the exogenous increase in androgens. wikipedia.org The suppression of gonadotropins can also exert a direct effect upon the testes, potentially leading to testicular atrophy and inhibition of testicular function. wikipedia.orgpediatriconcall.com

However, some studies have reported seemingly contradictory findings regarding this compound's effect on endogenous hormone levels in specific patient populations. For instance, one study in severely burned children found that this compound administration significantly increased testosterone levels at several time points post-burn, suggesting a potential stimulatory effect on endogenous androgenic hormone production in this context. nih.gov The exact mechanisms by which this compound might increase endogenous androgenic hormone production in certain situations are not fully understood. nih.gov

Unlike some other AAS, this compound is not aromatized into estrogenic metabolites, which means it does not generally cause gynecomastia. wikipedia.orgtaylorandfrancis.com This lack of aromatization also minimizes estrogen-dependent advancement of bone age, which is particularly relevant in growing children. taylorandfrancis.com

Preclinical Research Investigations of Oxandrolone

In Vitro Studies on Oxandrolone's Cellular Effects

In vitro studies provide insights into the direct effects of this compound on cells and various signaling pathways. Cellular assays offer advantages in terms of scalability, cost-effectiveness, and reproducibility compared to in vivo counterparts, allowing for the evaluation of numerous compounds. mdpi.com

Research has investigated the interaction of this compound with cellular receptors, particularly the androgen receptor (AR) and glucocorticoid receptor (GR). Studies in cell culture systems have demonstrated that this compound can significantly antagonize cortisol-induced transcriptional activation in cells expressing both AR and GR. researchgate.net This antagonism was found to be AR-dependent and not overcome by increased cortisol concentration, suggesting a non-competitive mechanism. researchgate.net Furthermore, this AR-dependent repression of transcriptional activation by this compound was also observed with synthetic glucocorticoids like dexamethasone (B1670325) and methylprednisolone. researchgate.net Interestingly, a mutant AR lacking a functional nuclear localization signal was still active in this compound-mediated repression of GR, even though the this compound-bound mutant AR did not enter the nucleus and did not affect GR nuclear import. researchgate.net These findings indicate a novel mechanism by which this compound may suppress glucocorticoid action through crosstalk between the AR and GR. researchgate.net

In vitro studies have also explored the potential genotoxic effects of this compound. Research on cultured human lymphocytes using chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) as parameters found that this compound at concentrations of 30 and 40 µM induced significant genotoxic effects. researchgate.net

Translational Research from Preclinical to Clinical Applications of this compound

Translational research aims to bridge the gap between preclinical findings and clinical applications, moving research from the "bench to bedside". proventainternational.comnih.govresearchgate.net This involves integrating advancements from preclinical studies with clinical trials to address unmet clinical needs. proventainternational.comnih.gov

Preclinical studies on this compound, particularly those demonstrating its anabolic effects, catabolism attenuation, and positive impact on wound healing in animal models, have provided a basis for its investigation in clinical settings. nih.govresearchgate.netnih.govresearchgate.net The ability of this compound to stimulate protein synthesis and counteract muscle wasting observed in animal models has translated into clinical studies exploring its use in conditions associated with muscle loss and catabolism, such as severe burns, chronic infections, and trauma. wikipedia.orgreliasmedia.comijrpr.comnursingcenter.com

While preclinical studies offer valuable insights, the disparity between animal models and human physiology can present challenges in translating findings. proventainternational.comresearchgate.net However, the consistent demonstration of this compound's anabolic and anti-catabolic effects across various preclinical models has supported its clinical evaluation for indications like promoting weight gain and counteracting protein catabolism. wikipedia.orgreliasmedia.com

Translational research also involves evaluating biomarkers and predicting efficacy and toxicity in humans based on preclinical data. nih.gov Although not detailed with specific data in the provided snippets within the preclinical context, the understanding of this compound's interaction with androgen and glucocorticoid receptors from in vitro and animal studies has informed its clinical use and monitoring. researchgate.net

Preclinical research into specific conditions like heterotopic ossification in animal models, even when showing a trend rather than statistical significance, contributes to the clinical understanding of potential associations and informs further research directions. researchgate.netnih.govresearchgate.netoup.comnih.gov Similarly, preclinical studies on wound healing provide a scientific basis for investigating this compound's potential to improve healing in patients. nih.govresearchgate.netnih.gov

In essence, preclinical research investigations of this compound, through in vitro studies and various animal models, have been fundamental in elucidating its cellular mechanisms and physiological effects, thereby providing the necessary scientific foundation for its translational journey into clinical applications aimed at addressing muscle wasting, catabolism, and impaired wound healing.

Clinical Efficacy of Oxandrolone Across Therapeutic Indications

Management of Catabolic States and Wasting Disorders

Catabolic states and wasting disorders are characterized by a significant loss of body mass, particularly lean body mass, often due to increased protein breakdown and decreased protein synthesis. regenxhealth.comcaldic.comscielo.brpharmacytimes.com These conditions can arise from severe trauma, chronic illness, or infections. Oxandrolone has been explored as an adjunctive therapy to mitigate this catabolism and promote anabolism. regenxhealth.comcaldic.comresearchgate.net

Post-Severe Burn Injury Recovery

Severe burn injury induces a profound hypermetabolic and catabolic response, leading to significant loss of lean body mass, impaired wound healing, and generalized weakness. caldic.compharmacytimes.comnih.govgoogle.com this compound has been studied extensively in this population to improve clinical outcomes. caldic.comresearchgate.netnih.govnih.govnih.gov

Research findings indicate that this compound treatment leads to significant increases in LBM compared to placebo or standard care in both pediatric and adult burn patients. caldic.comresearchgate.netaap.orgresearchgate.net For instance, a randomized, double-blind, placebo-controlled trial in severe burn patients showed that the this compound group did not experience a significant decrease in LBM, while the placebo group showed a significant reduction. researchgate.net Long-term studies have also shown sustained gains in LBM at 6 and 12 months post-burn with this compound treatment. caldic.comresearchgate.net

Here is a summary of findings on lean body mass changes:

| Study Type | Patient Population | Outcome Measured | This compound Group Result | Control Group Result | P-value | Citation |

| Randomized, Double-Blind, Placebo-Controlled | Severe burn patients | Delta eLBM (Day 0 to Day 14) | 0.38 ± 1.64 | -1.32 ± 1.23 | 0.049 | researchgate.net |

| Systematic Review and Meta-analysis | Severe burn patients | Lean Body Mass Gain (6 months post-burn) | 3.99% (3.08, 4.89) additional gain | Not specified (compared to control) | <0.00001 | caldic.comresearchgate.net |

| Systematic Review and Meta-analysis | Severe burn patients | Lean Body Mass Gain (12 months post-burn) | 10.78% (9.92, 11.64) additional gain | Not specified (compared to control) | <0.00001 | caldic.comresearchgate.net |

| Randomized Clinical Trial | Pediatric burn patients | Lean Body Mass | Significantly improved compared to placebo and exercise group, and placebo and no exercise group. | Significantly improved in placebo and exercise group compared to placebo alone. | Not specified | aap.org |

Beyond preserving mass, restoring muscle strength and function is critical for the rehabilitation of burn patients. Research indicates that this compound can contribute to improvements in muscle strength. researchgate.netnih.govnih.govnih.govresearchgate.net

Studies in pediatric burn patients have suggested that this compound administration increases muscle strength. researchgate.netnih.gov One study reported significantly higher muscle strength in the this compound group compared to the placebo group. caldic.com The combination of this compound and exercise has also been shown to significantly increase muscle strength in severely burned children. aap.org

Severe burns and the subsequent skin grafting procedures result in significant wounds and donor sites that require efficient healing. This compound has demonstrated positive effects on wound healing, particularly at donor sites. caldic.comresearchgate.netgoogle.comresearchgate.netnih.govnih.govresearchgate.netreliasmedia.com

Clinical trials have shown that this compound treatment decreases wound healing time for donor graft sites. caldic.comresearchgate.netnih.govresearchgate.net A meta-analysis reported a significant reduction in donor-site healing time in the catabolic phase with this compound treatment. caldic.comresearchgate.net One study found that donor wounds healed an average of four days sooner in the this compound group compared to the placebo group. reliasmedia.com

Here is a summary of findings on donor site healing time:

| Study Type | Patient Population | Outcome Measured | This compound Group Result | Control Group Result | P-value | Citation |

| Systematic Review and Meta-analysis | Severe burn patients | Donor-site healing time (catabolic phase) | Shortened by 4.41 days (3.41, 5.41) | Not specified | <0.00001 | caldic.comresearchgate.net |

| Randomized Double-Blind Placebo-Controlled | Severe burn patients | Donor wound healing rate | Healed 4 days sooner | 13 days | Not specified | reliasmedia.com |

The hypermetabolic response following severe burn injury significantly increases energy expenditure and protein catabolism. caldic.compharmacytimes.comresearchgate.netresearchgate.netnih.gov this compound is believed to help alleviate this hypermetabolic state. caldic.comresearchgate.netnih.gov

HIV/AIDS-Related Wasting Syndrome

HIV/AIDS-related wasting syndrome is characterized by involuntary weight loss, particularly loss of lean body mass, which contributes to weakness and decreased quality of life. nih.govjwatch.orgjwatch.org this compound has been investigated as a treatment for this condition due to its anabolic properties. researchgate.netresearchgate.netnih.govcaldic.com

Clinical trials have explored the effects of this compound on weight and body composition in HIV-seropositive patients with wasting. nih.govjwatch.orgjwatch.org A multicenter, double-blind study showed that patients receiving this compound gained weight over a 16-week treatment period, while the placebo group continued to lose weight. nih.gov Specifically, the group receiving a higher dose of this compound showed weight gain throughout the study. nih.gov More than twice as much lean body mass as fat was gained in one trial. jwatch.org this compound has also been associated with increased appetite and activity in these patients. nih.gov

Here is a summary of findings on weight changes in HIV/AIDS-related wasting:

| Study Type | Patient Population | Outcome Measured | This compound Group Result (15 mg/day) | This compound Group Result (5 mg/day) | Placebo Group Result | Citation |

| Multicenter, Double-Blind | HIV-seropositive men with >10% weight loss | Body Weight | Showed weight gain throughout 16 weeks | Maintained weight over 16 weeks | Showed continual weight loss | nih.gov |

| Clinical Trial | Predominantly gay men with advanced HIV | Mean Weight Gain | 10.7 lbs over two months | Not specified | Not specified | jwatch.org |

While measurable improvement in muscle strength was not consistently noted at the doses used in some studies, the positive impact on weight and well-being was observed. nih.gov

Pediatric Growth Disorders

This compound has been used in pediatric endocrinology for its growth-promoting properties. journalwjarr.comjournalwjarr.com It has demonstrated efficacy in constitutional delay of growth and puberty (CDGP) and Turner syndrome (TS). journalwjarr.comjournalwjarr.com

Constitutional Delay of Growth and Puberty (CDGP)

In boys with CDGP, this compound therapy has been shown to increase growth velocity. bmj.comnih.govnih.govnih.gov A randomized, placebo-controlled trial in 40 boys (ages 11 to 14.7 years) with delayed pubertal development and short stature found that growth velocity in the this compound-treated boys was significantly greater than in the control boys (9.5 vs 6.8 cm/y). nih.gov The mean height SD score also increased in the this compound group (0.41) while decreasing in the control group (-0.03). nih.gov Boys in the this compound group gained more weight (2.4 kg more than placebo). nih.gov Mean predicted adult heights did not change significantly in either group in this study. nih.gov Another study in 24 boys with delayed pubertal growth spurt treated with low-dose this compound (2.5 mg daily) for 0.21 to 0.65 years showed a mean increment of growth velocity of 4.4 cm/year during treatment, which was maintained at 3.7 cm/year after treatment. bmj.comresearchgate.net There was no significant change in height for bone age standard deviation scores. bmj.comresearchgate.net A randomized trial comparing oral testosterone (B1683101) undecanoate and this compound in 33 boys with CDGP found that both treatments induced significant growth acceleration, with no significant difference in the induced growth spurt and bone maturation between the two groups. nih.gov

Turner Syndrome

This compound has been used to enhance height gain in girls with Turner syndrome (TS), often in combination with growth hormone (GH) therapy. journalwjarr.comcochrane.orgoup.combmj.comkarger.comnih.gov While GH therapy is a standard treatment for short stature in TS and increases adult height, the addition of this compound may further increase adult height. cochrane.orgoup.comkarger.comnih.gov A meta-analysis of randomized-controlled trials found that the addition of this compound to GH therapy for short stature in TS improved adult height, with a pooled effect size of 2.0759 (95% CI 0.0988 to 4.0529). nih.gov Another review indicated that this compound contributes an additional 2.3–4.6 cm to final adult height when used with GH therapy. journalwjarr.com A randomized controlled trial showed a clear benefit to final height from this compound treatment and from introducing ethinylestradiol for pubertal induction at age 14 rather than 12 years. bmj.com In this study, the effects on final height of this compound alone, late induction alone, and this compound plus late induction were similar, averaging 7.1 cm compared to placebo and early induction. bmj.com

Duchenne's and Becker's Muscular Dystrophy

This compound has been investigated for use in Duchenne muscular dystrophy (DMD) and Becker's muscular dystrophy. taylorandfrancis.comnih.gov A pilot study treated 10 boys with DMD with this compound for 3 months and observed an improvement in the average muscle score of 0.315 ± 0.097, compared to an expected loss of 0.1 based on natural history data. neurology.orgnih.gov This difference was statistically significant (p < 0.01). neurology.orgnih.gov The preliminary evidence suggested that this compound treatment might provide a functional benefit similar to that after prednisone (B1679067) administration. neurology.orgnih.gov A subsequent 6-month randomized, double-blind, placebo-controlled study of this compound in boys with DMD did not show a significant change in the average manual muscle strength score compared to placebo, although the mean change in quantitative muscle tests was significant. researchgate.net Despite some prior use, this compound is currently not recommended for long-term treatment in patients with dystrophinopathies. dovepress.commedscape.com

Bone Health and Osteoporosis

This compound has been researched for its effects on bone health and in conditions like osteoporosis. taylorandfrancis.comwikipedia.orgresearchgate.neteurospe.orgnih.govoup.com It was FDA-approved for treating bone pain associated with osteoporosis. wikipedia.org Studies suggest that this compound can positively impact bone health. researchgate.net In severely burned children, this compound administration over the first year post-burn has been shown to increase total body bone mineral content, although this increase may be observed later than increases in lean body mass. taylorandfrancis.comresearchgate.netnih.gov This effect on bone mineral may be due to increased muscle mass or a direct action on bone. researchgate.net Research on human osteoblastic cells indicates that this compound can stimulate the production of osteoblast differentiation markers, likely through the androgen receptor. researchgate.netnih.gov Short-term treatment increased nuclear fluorescence of the androgen receptor and increased cellular type I collagen. researchgate.net However, with longer treatment in mature cells, this compound decreased collagen expression. researchgate.net A randomized controlled trial in teenage boys with severe Osteogenesis Imperfecta (OI) showed that this compound significantly increased predicted adult height, height standard deviation score, and bone mineral density, while reducing fracture incidence compared to placebo. eurospe.org In burn patients, this compound has been shown to decrease bone density loss and reduce the incidence of fractures, including long bone fractures. oup.com

Data Tables

| Indication | Study Type | Key Findings | Citation |

| Malnutrition/Weight Loss (Severe Burns) | Meta-analysis of clinical trials | Reduced catabolic weight loss, augmented lean body mass, enhanced donor-site wound healing, decreased ICU and hospital stay duration. No increased risk of infection, hyperglycemia, or hepatic dysfunction. | wikipedia.org |

| Alcoholic Hepatitis (Moderate Malnutrition, Adequate Caloric Intake) | Veterans Affairs cooperative study (n=273) | Reduced 6-month mortality (4% vs. 28% placebo, p=0.002). Improvements in liver injury (p=0.03) and malnutrition (p=0.05). | nih.gov |

| Alcoholic Hepatitis (Overall or Severe Malnutrition) | Veterans Affairs cooperative study (n=273) | Minimal or no effect on mortality. | nih.gov |

| Alcoholic Hepatitis | Meta-analysis of 5 RCTs (n=499) | No significant effect on overall mortality, liver-related mortality, liver complications, or liver histology. | medscape.com |

| Constitutional Delay of Growth and Puberty (Boys) | Randomized, placebo-controlled trial (n=40) | Increased growth velocity (9.5 vs 6.8 cm/y placebo), increased mean height SD score (0.41 vs -0.03 placebo), greater weight gain (2.4 kg more than placebo). No significant change in predicted adult height. | nih.gov |

| Constitutional Delay of Growth and Puberty (Boys, Low Dose) | Study (n=24) | Increased growth velocity (4.4 cm/year increment during treatment, 3.7 cm/year after treatment). No significant change in height for bone age SD scores. | bmj.comresearchgate.net |

| Constitutional Delay of Growth and Puberty (Boys) | Randomized trial (n=33) | Both this compound and testosterone undecanoate induced significant growth acceleration. No significant difference in growth spurt or bone maturation between groups. | nih.gov |

| Turner Syndrome (with GH therapy) | Meta-analysis | Positive effect on adult height when combined with GH therapy (pooled effect size 2.0759). | nih.gov |

| Turner Syndrome (with GH therapy) | Review | Contributes an additional 2.3–4.6 cm to final adult height. | journalwjarr.com |

| Turner Syndrome (with GH therapy) | Randomized controlled trial | Clear benefit to final height from this compound treatment (average 7.1 cm increase compared to placebo and early pubertal induction). Effects similar to late pubertal induction alone. | bmj.com |

| Duchenne Muscular Dystrophy (Pilot Study) | Open-label trial (n=10) | Improvement in average muscle score (0.315 ± 0.097) compared to expected loss (-0.1). Significant difference (p < 0.01). | neurology.orgnih.gov |

| Duchenne Muscular Dystrophy | Randomized, double-blind, placebo-controlled study | No significant change in average manual muscle strength score vs placebo. Significant change in quantitative muscle tests. | researchgate.net |

| Bone Health (Severely Burned Children) | Study | Increased total body bone mineral content observed later than increases in lean body mass. | taylorandfrancis.comresearchgate.netnih.gov |

| Osteogenesis Imperfecta (Teenage Boys) | Randomized controlled trial (n=31) | Significantly increased predicted adult height (P < 0.01), height SD score (P < 0.01), bone mineral density (P < 0.005), and reduced fracture incidence compared to placebo. | eurospe.org |

| Bone Health (Burn Patients) | Database study (n=280,367 burn patients) | Decreased bone density loss. Reduced incidence of fractures (OR: 0.704 CI: 0.542, 0.914), including long bone fractures (OR: 0.689, CI: 0.51, 0.931), in patients receiving this compound compared to those who did not. | oup.com |

Bone Mineral Density and Content Improvement

Research indicates that this compound administration can lead to improvements in bone mineral density (BMD) and bone mineral content (BMC). researchgate.netmsktc.orgcaldic.com Studies, particularly in pediatric burn patients, have shown that this compound can increase whole-body bone mineral content (WB-BMC) and lumbar spine bone mineral content (LS-BMC). researchgate.netmsktc.org Significant increases in WB-BMC were observed with this compound treatment, with effects being more pronounced in patients during growth spurt years. researchgate.net Similarly, WB-BMD and LS-BMD were found to be significantly greater in this compound-treated patients. researchgate.netmsktc.org

One study involving severely burned children demonstrated that long-term this compound administration for 16 months post-burn significantly increased WB-BMC and LS-BMC. msktc.org When adjusted for height, sex, and age, LS-BMD also significantly increased with long-term this compound administration. msktc.org Another study on severely burned children showed that this compound improved bone mineral content and muscle strength during 12 months of treatment. mcmaster.ca

The mechanism by which this compound improves bone mineral density and content may involve the activation of androgen receptors in bone tissue, stimulating protein synthesis. nih.govguidetopharmacology.org While some research suggests that the increase in bone mineral content might be secondary to increased muscle mass and subsequent skeletal loading, studies also indicate that this compound may act directly on osteoblastic cells. nih.gov In vitro studies have shown that this compound can transactivate the androgen receptor in osteoblasts. nih.gov

Data from a study on severely burned children illustrating the effect of this compound on whole-body bone mineral content and density is presented below:

| Parameter | Patient Group | Time Postburn | Outcome (vs Control) | Citation |

| WB-BMC | All patients | Long-term | Increased | researchgate.netmsktc.org |

| WB-BMC | Growth spurt years | 4 years | Significantly greater | researchgate.net |

| WB-BMD | All patients | 3 years | Significantly greater | researchgate.net |

| WB-BMD | Growth spurt years | 2 years | Increased | researchgate.net |

| LS-BMC | Long-term this compound | Long-term | Significantly greater | researchgate.netmsktc.org |

| LS-BMC | Growth spurt years | 2 years | Significantly greater | researchgate.net |

| LS-BMD | Long-term this compound | Long-term | Significantly increased | msktc.org |

Reduction of Fracture Risk

Improvements in bone mineral density and content observed with this compound treatment suggest a potential for reducing fracture risk, particularly in conditions associated with bone loss. msktc.orgeurospe.org In the study of severely burned children treated with long-term this compound, fewer patients in the this compound group exhibited lumbar spine BMD z-scores below -2.0 compared to the control group. msktc.org This finding indicates a significantly reduced risk for future fracture with this compound administration in this population. msktc.org

Furthermore, a randomized controlled clinical trial in teenage boys with severe osteogenesis imperfecta (OI), a disorder characterized by osteoporosis and frequent fractures, showed that this compound treatment significantly reduced fracture incidence compared to placebo. eurospe.org The study concluded that this compound increases bone mineral density and reduces fracture incidence in this patient group. eurospe.org

Bone Pain Alleviation

This compound has been indicated for the relief of bone pain, particularly that associated with osteoporosis. drugbank.commedlineplus.govwebmd.comdrugs.comijrpr.com This effect is listed among the medical uses for which this compound was FDA-approved. drugbank.comwebmd.com While the precise mechanism for bone pain alleviation is not detailed in the provided search results, its role in improving bone health and reducing bone loss in conditions like osteoporosis likely contributes to this effect. medlineplus.gov A case report also indicated that this compound may aid in the recovery of bone and tendon-muscle health in injuries, with significant improvement in pain allowing a patient to return to normal activities. jelsciences.com

Other Investigational Clinical Applications of this compound

Idiopathic Short Stature

This compound has been investigated for its use in treating idiopathic short stature. wikipedia.org While it had been used to accelerate growth in children with this condition, it is considered unlikely to increase final adult height and may even decrease it in some cases. wikipedia.org As of 2015, growth hormone has largely replaced this compound for this indication. wikipedia.org

In the context of constitutional delay of growth and puberty in male adolescents, a randomized, placebo-controlled trial demonstrated that low-dose this compound significantly increased both height and weight velocity over one year. aap.org The mean height standard deviation score increased in the this compound group, while it decreased in the control group. aap.org Mean predicted adult heights did not change significantly in either group in this study. aap.org

Anemia

This compound has been explored as a treatment for certain types of anemia, particularly those related to bone marrow failure. wikipedia.orgeocco.com Androgen therapy, including this compound, may be utilized to improve cytopenias in patients with bone marrow failure syndromes like Fanconi anemia (FA). researchgate.netepa.govnih.govhaematologica.org While oxymetholone (B1678114) is often the androgen of choice for congenital anemias, this compound has also been used. eocco.comhaematologica.org

A single-arm Phase I/II study evaluated low-dose this compound in patients with FA experiencing bone marrow failure. researchgate.netepa.govnih.gov Seven out of nine subjects in this study showed a hematologic response. researchgate.netnih.gov The study concluded that this compound appears well-tolerated with limited toxicities at the administered doses in FA patients and may be an alternative androgen for treating bone marrow failure in this population. researchgate.netnih.gov Androgens like oxymetholone are known to stimulate erythropoiesis by activating the erythropoietin receptor and increasing EPO production. haematologica.org They can also stimulate telomerase gene expression in hematopoietic tissue. haematologica.org

It is noted that this compound has undergone withdrawn Phase 2 trials for functional iron deficiency, trauma, and anemia treatment. drugbank.com

Hereditary Angioedema

This compound has been used off-label for the prophylaxis of swelling attacks in hereditary angioedema (HAE), a rare genetic disorder caused by a deficiency or dysfunction of C1-esterase inhibitor. angioedemanews.comgfmer.chnih.govresearchgate.net Attenuated androgens, including this compound, have been used historically for long-term prophylaxis in HAE. d-nb.info

Although large, randomized, placebo-controlled trials on this compound for HAE are limited, case reports and smaller studies have indicated its potential effectiveness. angioedemanews.comgfmer.chnih.govd-nb.info this compound therapy has been reported to result in a marked reduction in clinical episodes and normalization of serum complement levels (C1 esterase inhibitor and C4) in some pediatric patients with HAE. nih.govresearchgate.net It has been suggested as a potential alternative androgen therapy for children and adults with HAE, particularly those who experience significant side effects from other androgens like danazol (B1669791) or stanozolol, or who are not adequately controlled on maximum doses of currently prescribed androgens. gfmer.ch this compound was considered by some clinicians for use in children with HAE partly due to its perceived milder side effect profile compared to other androgens. researchgate.net

However, it is important to note that this compound's regulatory approval in the U.S. has been withdrawn, meaning it is no longer sold in any form there. angioedemanews.com Available data on the use of attenuated androgens like this compound in HAE are from limited numbers of patients, and treatment effects can be highly variable. d-nb.info

Counteracting Corticosteroid-Induced Protein Catabolism

This compound is indicated as an adjunctive therapy to offset protein catabolism associated with prolonged administration of corticosteroids. drugbank.comdrugs.com This catabolic effect can manifest as muscle wasting, muscle pain or weakness, delayed wound healing, and atrophy of the protein matrix of bone. drugs.com this compound works by promoting nitrogen retention, increasing protein anabolism and amino acid utilization, and decreasing urinary calcium concentrations, thereby inhibiting the protein catabolism induced by corticosteroids. nih.govdrugs.com

Pressure Ulcers/Decubitus Ulcers

The use of this compound has been investigated for its potential to improve wound healing in patients with pressure ulcers (also known as decubitus ulcers). researchgate.netnih.gov Wounds with delayed healing, such as chronic pressure ulcers, are associated with a hypermetabolic and catabolic state that can negatively impact the healing process. researchgate.netnih.gov Anabolic steroids are thought to promote wound healing and have been used in treating severe burns. bmj.com

A randomized controlled trial involving veterans with spinal cord injury and chronic stage III or IV pressure ulcers in the pelvic area compared this compound with placebo over 24 weeks. researchgate.netmedscape.comnih.gov The study found no statistically significant difference in the percentage of target pressure ulcers that healed by 24 weeks between the this compound group (24.1%) and the placebo group (29.8%). researchgate.netmedscape.comnih.gov Similarly, there was no significant difference in the percentage of healed ulcers that remained closed at an 8-week follow-up (16.7% in the this compound group vs. 15.4% in the placebo group). researchgate.netmedscape.comnih.gov This trial was terminated early based on a futility analysis, which indicated a low probability of detecting a significant difference between the groups. researchgate.netmedscape.comnih.gov

Despite these findings, one preliminary result from a patent document mentioned that this compound treatment promoted wound healing in a paraplegic patient with decubitus ulcers of long duration, which had been unhealed for over a year. google.com The sores began to heal with this compound treatment. google.com However, this appears to be a single case observation rather than a controlled study.

Based on the available controlled trial data, this compound did not demonstrate a significant benefit over placebo in improving the healing of chronic pressure ulcers in individuals with spinal cord injury. bmj.comresearchgate.netmedscape.comnih.gov

Lung Function in Burn Patients

Pulmonary dysfunction is a significant factor contributing to morbidity and mortality in pediatric burn patients. nih.govmsktc.orgresearchgate.net Severe burns induce a profound hypermetabolic and catabolic response, which can lead to organ dysfunction, including potential cardiopulmonary impairment. wikipedia.orgnih.govnih.govresearchgate.net

Studies have investigated the effect of this compound administration on lung function in pediatric burn patients. A study involving a subset of severely burned pediatric subjects (7-18 years old, ≥30% total body surface area burn) from a larger clinical trial randomized patients to either a control arm or an this compound arm for 12 months. nih.govmsktc.orgresearchgate.net Lung function parameters were measured six months post-burn. nih.govmsktc.org

The results indicated that subjects treated with this compound had significantly higher Maximum Voluntary Ventilation (MVV) compared to untreated subjects (115 ± 56 L/min with treatment vs. 98 ± 53 L/min without treatment, p=0.03). nih.govresearchgate.net During maximal exercise, the this compound-treated group also showed a significantly higher Maximum Expired Ventilation (VEMax) compared to the untreated group (43.7 ± 13.6 L/min with treatment vs. 32.0 ± 8.7 L/min without treatment, p=0.02). nih.govresearchgate.net

These findings suggest that the administration of this compound was associated with improved lung function in pediatric burn patients. nih.govresearchgate.net Previous research has also shown that this compound treatment in pediatric burn patients can reduce hypermetabolism, increase lean body mass, and improve strength, which could indirectly contribute to improved pulmonary function. nih.govnih.govresearchgate.netcdc.gov

Data from Lung Function Study in Pediatric Burn Patients:

| Parameter | Untreated Subjects (Mean ± SD) | This compound Treated Subjects (Mean ± SD) | p-value |

| Maximum Voluntary Ventilation (L/min) | 98 ± 53 | 115 ± 56 | 0.03 |

| Maximum Expired Ventilation (L/min) (during maximal exercise) | 32.0 ± 8.7 | 43.7 ± 13.6 | 0.02 |

A systematic review and meta-analysis of this compound in burn injuries noted that while this compound decreased length of hospital stay and improved weight regain, bone mineral density, percent lean body mass, and donor graft site wound healing time, it did not change the incidence of mechanical ventilation requirements. nih.govresearchgate.net However, another source within the search results indicates that lung function improved with one year of this compound administration in burn patients. cdc.gov

Safety and Tolerability Profile of Oxandrolone in Clinical Settings

Hepatic Considerations and Liver Enzyme Monitoring

The use of 17-alpha-alkylated androgens, including oxandrolone, has been associated with potential hepatotoxicity. Periodic monitoring of liver function tests is recommended due to this association. rxlist.com Abnormal liver function tests or the appearance of cholestatic hepatitis with jaundice necessitate the discontinuation of this compound to determine the underlying cause. rxlist.comfda.govwikidoc.org Drug-induced jaundice is typically reversible upon cessation of the medication. rxlist.comfda.govwikidoc.org

While some studies have reported increases in liver transaminase enzymes such as AST and ALT with therapeutic doses of this compound, others have found no significant alterations in these enzyme levels. researchgate.netsilae.itresearchgate.net For instance, a study in severely burned children treated with this compound noted an association with increased AST and ALT levels, although it did not appear to increase the risk of progressive or transient liver injury. researchgate.netresearchgate.net Monitoring liver enzymes is nevertheless recommended. researchgate.net

Peliosis hepatis, a condition involving blood-filled cysts in the liver and sometimes spleen, has been reported in patients receiving androgenic anabolic steroid therapy. These cysts can occur with minimal hepatic dysfunction but have also been linked to liver failure. rxlist.comfda.gov Liver cell tumors, mostly benign and androgen-dependent, have also been reported, with withdrawal of the drug often leading to regression or cessation of progression. rxlist.com

Lipid Profile Alterations

This compound can induce alterations in lipid profiles, which are known to be associated with an increased risk of atherosclerosis. wikidoc.org These changes typically include a decrease in high-density lipoprotein (HDL) cholesterol and sometimes an increase in low-density lipoprotein (LDL) cholesterol. rxlist.comwikidoc.org These changes can be significant and potentially impact the risk of cardiovascular disease. wikidoc.org

Studies have shown that this compound use is associated with changes in lipid profiles, including lower HDL levels and higher triglyceride levels, characteristic of dyslipidemia. researchgate.netrsdjournal.org For example, a study in male resistance-training practitioners observed a reduced HDL cholesterol level (24 mg/dL) compared to the reference value (>40 mg/dL) at the cessation of this compound use. researchgate.netrsdjournal.org Triglyceride levels were also noted to be higher in this group (177 mg/dL) compared to the reference value (<175 mg/dL) three months after use. researchgate.netrsdjournal.org

In older men, treatment with this compound resulted in a decrease in HDL cholesterol and an increase in LDL cholesterol and non-HDL cholesterol; these changes were largely reversible. oup.com

Here is a summary of typical lipid profile alterations observed with this compound use:

| Lipid Parameter | Observed Change | Reference Range (Example) |

| HDL Cholesterol | Decreased | >40 mg/dL |

| LDL Cholesterol | Increased (sometimes) | <100 mg/dL |

| Triglycerides | Increased | <150 mg/dL |

Note: Reference ranges may vary depending on the laboratory and patient population.

Endocrine System Impact

This compound, as an anabolic-androgenic steroid, can influence the endocrine system.

Anabolic steroids can suppress the pituitary's gonadotropic activities. ijrpr.com Exogenous administration of anabolic androgens can inhibit pituitary luteinizing hormone (LH), which in turn inhibits endogenous testosterone (B1683101) release. ijrpr.com High doses may also inhibit spermatogenesis through feedback inhibition of pituitary follicle-stimulating hormone (FSH). ijrpr.com

In studies involving boys with constitutional delay of growth and puberty, this compound demonstrated androgenic effects, suppressing mean serum LH and testosterone concentrations. nih.gov After discontinuing treatment, a significant "rebound" in LH and testosterone concentrations was observed. nih.gov In prepubertal boys with Klinefelter syndrome, this compound treatment was associated with a higher likelihood of reaching gonadarche and pubarche at a younger age, although serum concentrations of testicular hormones and gonadotropins were not different between groups after adjusting for baseline age. nih.gov

Androgenic anabolic steroids can affect thyroid function tests. drugs.com They may decrease levels of thyroxine-binding globulin (TBG), leading to lower total T4 serum levels and increased resin uptake of T3 and T4. fda.govdrugs.com However, free thyroid hormone levels typically remain unchanged. fda.govdrugs.com A decrease in protein-bound iodine (PBI) and radioactive iodine uptake may also occur. fda.gov

Clinical and laboratory monitoring of thyroid function is recommended for patients receiving thyroid hormone replacement therapy concurrently with androgens or anabolic steroids. drugs.com Thyroid hormone dosage adjustments may be necessary. drugs.com

Cardiovascular Implications

The use of anabolic steroids, including this compound, has been linked to various cardiovascular effects, particularly with chronic use and at supraphysiological doses. droracle.ai These can include negative effects on lipoproteins and blood pressure. droracle.ai More severe implications reported with anabolic androgenic steroids include left ventricular hypertrophy, reduced left ventricular function, and arterial thrombosis. droracle.ai

However, some research suggests that this compound, when used at prescribed doses, may not have a significant negative impact on the heart. droracle.ai Studies in severe burn patients receiving this compound have noted benefits without an increase in certain complications, including liver dysfunction. droracle.ai While anabolic steroids can induce a mild increase in blood pressure, the clinical significance of this effect is considered modest. droracle.ai

Patients with pre-existing heart conditions, high blood pressure, or abnormal cholesterol levels require close monitoring while taking this compound. droracle.ai Regular check-ups and laboratory tests, including lipid profiles and fasting serum glucose, are recommended to assess potential cardiovascular risks. droracle.ai Edema, with or without congestive heart failure, can be a serious complication in patients with pre-existing cardiac, renal, or hepatic disease. rxlist.comwikidoc.orgdroracle.ai

Fluid and Electrolyte Balance

Edema, or fluid retention, is a potential complication associated with the use of this compound. rxlist.comwikidoc.org This can be particularly serious in individuals with pre-existing cardiac, renal, or hepatic conditions. rxlist.comwikidoc.orgdroracle.ai Concomitant administration of adrenal cortical steroids or ACTH may exacerbate edema. fda.govwikidoc.org

While the search results did not provide detailed data tables specifically on fluid and electrolyte balance changes with this compound, the potential for edema is noted as a significant consideration in susceptible patients. rxlist.comwikidoc.orgdroracle.ai

Pubertal Development and Skeletal Maturation in Pediatric Populations

This compound, a synthetic anabolic steroid, has been utilized in pediatric endocrinology for its growth-promoting properties in conditions such as constitutional delay of growth and puberty (CDGP) and Turner syndrome (TS), as well as in severe burn recovery journalwjarr.com. Its use in pediatric populations necessitates careful consideration of its effects on pubertal development and skeletal maturation due to its androgenic properties journalwjarr.com.

Studies in boys with constitutional delay of growth and puberty have investigated the impact of this compound therapy on growth velocity and pubertal progression. A randomized, placebo-controlled trial involving forty boys aged 11 to 14.7 years with delayed pubertal development and short stature found that this compound treatment (0.1 mg/kg daily for 1 year) significantly increased growth velocity compared to placebo (9.5 cm/y vs 6.8 cm/y) nih.gov. The mean height standard deviation score also increased in the this compound group, while it decreased in the control group nih.gov. However, the mean rates of pubertal progression were equivalent in both groups, and mean predicted adult heights did not change significantly in either group nih.gov. This suggests that while low-dose this compound can accelerate growth velocity in boys with delayed puberty, it may not significantly impact the rate of pubertal development or final adult height under these specific study conditions nih.govjwatch.org.

In girls with Turner syndrome treated with growth hormone, the addition of this compound has been shown to increase height velocity and modestly increase adult height karger.comnih.gov. Studies indicate that this compound can contribute an additional 2.3–4.6 cm to final adult height when used with growth hormone therapy journalwjarr.comresearchgate.net. However, dose-dependent risks such as virilization and delayed puberty have been observed in this population journalwjarr.com. Virilization, including voice deepening, hirsutism, menstruation abnormalities, male-pattern hair loss, and clitoral enlargement, can occur in women administered this compound, and doses in children are typically minimized with monitoring for virilization and growth abnormalities wikipedia.org. In Turner syndrome patients, virilization rates of 12.5%–15.2% have been reported, particularly at doses greater than 0.06 mg/kg/day journalwjarr.comresearchgate.net. Mild lipid profile alterations (10%–12%) were also observed in this group with higher risks at doses >0.06 mg/kg/day journalwjarr.comresearchgate.net.

In pediatric burn recovery, this compound has been generally well tolerated in clinical studies, with no reports of androgenic effects, behavioral changes, or sepsis in acute post-burn patients core.ac.uk. Long-term studies in this population have also reported no this compound-associated hirsutism, acne, behavioral changes, or premature closure of epiphyseal plates core.ac.uk. However, some studies in female pediatric burn patients have reported clitoromegaly, which in some cases resolved after this compound discontinuation core.ac.uk.

The potential effects of this compound on pubertal development and skeletal maturation are summarized in the table below:

| Effect | Pediatric Population | Observation | Citation |

| Growth Velocity Increase | Boys with CDGP | Significantly greater than placebo (9.5 cm/y vs 6.8 cm/y) | nih.gov |

| Pubertal Progression | Boys with CDGP | Mean rates equivalent to placebo | nih.gov |

| Final Adult Height | Boys with CDGP | Mean predicted adult heights did not change significantly | nih.gov |

| Adult Height Gain (with GH) | Girls with Turner Syndrome | Additional 2.3–4.6 cm | journalwjarr.comresearchgate.net |

| Virilization | Girls with Turner Syndrome | Observed in 12.5%–15.2% at doses >0.06 mg/kg/day | journalwjarr.comresearchgate.net |

| Skeletal Maturation Accel. | Pediatric Patients (general) | 3–7 months advance in bone age observed with higher doses | journalwjarr.comresearchgate.net |

| Skeletal Maturation Accel. | Children with Growth Retardation | Accelerated to greater degree than linear growth in some older studies | capes.gov.br |

| Skeletal Maturation Accel. | Children with Uncomplicated Short Stature | No overall adverse effect relative to height gain in prolonged treatment | nih.govaap.org |

| Clitoromegaly | Female Pediatric Burn Patients | Reported in some cases, resolving after discontinuation | core.ac.uk |

Long-Term Safety Surveillance and Post-Market Data of this compound

Long-term safety surveillance and post-market data provide crucial insights into the adverse effects associated with this compound use beyond the duration of clinical trials. While early clinical studies in pediatric burn patients reported this compound as generally well tolerated with no deleterious side effects attributed to long-term administration in some cases, other data and post-market information highlight significant concerns core.ac.uknih.gov.

Severe adverse effects documented in post-market data include peliosis hepatis, which involves blood-filled cysts in the liver and sometimes the spleen, potentially leading to liver failure and intra-abdominal hemorrhage wikipedia.orgaap.org. Liver tumors, which can be fatal, have also occurred wikipedia.orgaap.org. Additionally, changes in blood lipids associated with an increased risk of atherosclerosis have been noted wikipedia.orgaap.org. Cholestatic hepatitis is another associated risk wikipedia.orgaap.org.

In older patients, there is an increased risk for the development of prostatic hypertrophy and prostatic carcinoma wikipedia.orgaap.org. Women may experience virilization, including irreversible development of masculine features wikipedia.org.

It is important to note that despite earlier perceptions of this compound having a milder hepatotoxicity profile compared to other anabolic steroids, severe cases of peliosis hepatis and liver tumors have been documented in the long run wikipedia.org. These concerns, among others, contributed to the FDA withdrawing approval for new drug applications for this compound from several manufacturers in June 2023 wikipedia.orgaap.org. Distribution in interstate commerce without an approved application is now considered illegal aap.org.

Post-marketing adverse events estimated from reports submitted to the FDA Adverse Event Reporting database are curated and available through platforms like Open Targets opentargets.org. These data sources provide valuable information for ongoing safety surveillance opentargets.org.

Monitoring Protocols for Adverse Effects of this compound

Given the potential for serious adverse effects, careful monitoring is essential during this compound therapy, particularly in clinical settings and pediatric populations. Monitoring protocols typically involve assessing hepatic function, sexual development, and growth patterns core.ac.uk.

Regular monitoring of liver function is crucial due to the risk of hepatic dysfunction, including elevated transaminase levels, peliosis hepatis, and liver tumors wikipedia.orgcore.ac.ukaap.orgtaylorandfrancis.com. While transient asymptomatic elevation of serum transaminase concentrations has been reported, more severe liver issues can occur wikipedia.orgcore.ac.uk. Liver function tests, such as ALT and AST, should be assessed periodically physiology.orgnih.gov.

Monitoring for signs of virilization is particularly important in female patients and children nih.govwikipedia.orgcore.ac.uk. This includes observing for voice deepening, hirsutism, clitoral enlargement, and menstrual irregularities wikipedia.org. In pediatric burn patients, while androgenic effects were not consistently reported in some studies, clitoromegaly was observed in a few cases and required discontinuation of the drug core.ac.uk. In girls with Turner syndrome, monitoring for virilization and breast development is advised nih.gov.

Assessment of skeletal maturation is necessary in pediatric patients to ensure that the acceleration of bone age does not compromise final adult height journalwjarr.comcapes.gov.br. Regular monitoring of growth patterns, including height velocity, is also part of the protocol core.ac.uk.

Monitoring of blood lipid profiles is recommended due to the association of this compound with unfavorable changes in lipid levels, which can increase the risk of atherosclerosis journalwjarr.comresearchgate.netwikipedia.orgaap.org.

In specific populations, additional monitoring may be required. For instance, in older male patients, monitoring for prostatic hypertrophy and carcinoma is important wikipedia.orgaap.org. In patients with conditions like breast cancer, monitoring for hypercalcemia is necessary wikipedia.orgaap.org.

Monitoring protocols should be adjusted based on the individual patient's condition, age, and the duration of this compound therapy. Early detection of potential adverse effects allows for timely intervention, including dose adjustment or discontinuation of the drug, which can help mitigate risks core.ac.uk.

Summary of Monitoring Recommendations:

| System/Effect | Monitoring Parameter(s) | Rationale | Citation |

| Hepatic Function | Serum Transaminases (ALT, AST), Bilirubin, signs of liver dysfunction | Risk of elevated liver enzymes, peliosis hepatis, liver tumors, cholestasis | wikipedia.orgcore.ac.ukaap.orgtaylorandfrancis.comphysiology.orgnih.gov |

| Sexual Development | Signs of Virilization (voice, hirsutism, clitoromegaly), Breast Development (in females) | Risk of masculinizing effects, particularly in females and children | nih.govwikipedia.orgcore.ac.uk |

| Growth and Skeletal Maturation | Height Velocity, Bone Age | Assess growth response and monitor for premature epiphyseal closure | journalwjarr.comcapes.gov.brcore.ac.uk |

| Metabolic Profile | Blood Lipids (LDL, HDL) | Risk of unfavorable lipid changes and atherosclerosis | journalwjarr.comnih.govresearchgate.netwikipedia.orgaap.org |

| Prostate (in older males) | Signs/symptoms of prostatic hypertrophy/carcinoma | Increased risk in older male patients | wikipedia.orgaap.org |

| Calcium Levels | Serum Calcium (in patients with relevant conditions) | Risk of hypercalcemia, especially in breast cancer patients | wikipedia.orgaap.org |

Drug Interactions and Pharmacological Considerations of Oxandrolone

Pharmacokinetic Interactions

Pharmacokinetic interactions involve how a drug affects the absorption, distribution, metabolism, and excretion of another drug. Oxandrolone has been observed to influence the metabolism and protein binding of certain co-administered medications.

Effects on Drug Metabolism

This compound may inhibit the metabolism of certain oral hypoglycemic agents. ncats.iorxlist.comwebmd.compediatriconcall.comfda.gov While this compound is metabolized primarily by the kidneys and to a lesser extent by the liver, its resistance to extensive liver biotransformation is thought to contribute to its diminished hepatotoxicity compared to other anabolic steroids. wikipedia.orgchemicalbook.com However, it can still impact the metabolic pathways of other drugs. For instance, the metabolism of several compounds, including acenocoumarol, acetohexamide, acetylsalicylic acid, and various others listed in scientific databases, can be decreased when combined with this compound. drugbank.com This suggests a potential for altered clearance and increased systemic exposure of these co-administered drugs.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs have additive or opposing effects on the body. This compound exhibits several significant pharmacodynamic interactions, particularly with anticoagulants, antidiabetic agents, and adrenal cortical steroids.

Interactions with Oral Anticoagulants

This compound can significantly increase the anticoagulant activity of oral anticoagulants, such as warfarin (B611796). mims.comrxlist.comwebmd.compediatriconcall.comdrugs.comfda.govfda.govmedtigo.com This potentiation is thought to be due to decreased procoagulant factor concentration resulting from altered synthesis or catabolism, as well as increased receptor affinity for the anticoagulant. nih.gov Studies have shown that concurrent treatment with this compound and warfarin can lead to a substantial increase in warfarin's half-life and area under the curve (AUC). drugs.comfda.govfda.gov

A study involving healthy subjects treated concurrently with this compound (5 or 10 mg BID) and warfarin demonstrated a mean increase in S-warfarin half-life from 26 to 48 hours and AUC from 4.55 to 12.08 ng•hr/mL. fda.govfda.gov Similar increases were observed for R-warfarin. fda.govfda.gov This necessitated a significant reduction in warfarin dosage, with one study reporting an approximately 80-85% decrease in the mean warfarin dose required to maintain a target International Normalized Ratio (INR). drugs.comfda.govfda.gov Close monitoring of prothrombin time (PT) or INR is crucial when initiating, changing the dose of, or discontinuing this compound in patients receiving oral anticoagulants to avoid excessive anticoagulation and the risk of bleeding. drugs.comfda.govfda.gov

Interactions with Oral Hypoglycemic Agents and Insulin (B600854)

This compound may increase the hypoglycemic effects of oral hypoglycemic agents and insulin. mims.comncats.iowebmd.compediatriconcall.comfda.govfda.govmedindia.net This interaction may be related to this compound's potential to inhibit the metabolism of oral hypoglycemic agents pediatriconcall.comfda.govfda.gov and its metabolic effects that may lower blood glucose. drugs.com While this compound's primary mechanism of action involves interaction with androgen receptors to promote anabolism, its influence on glucose metabolism can impact the effectiveness and safety of antidiabetic therapies. wikipedia.orgchemicalbook.commims.commedtigo.com Increased monitoring for hypoglycemia is recommended when this compound is co-administered with these medications, and adjustments to the antidiabetic regimen may be necessary. drugs.comdrugs.com

Other Clinically Significant Interactions

This compound, a synthetic anabolic steroid, has been shown to interact with several other medications, necessitating careful monitoring and potential dosage adjustments.

A significant interaction exists between this compound and oral anticoagulants, such as warfarin. Anabolic steroids can increase sensitivity to these agents, potentially leading to an enhanced blood-thinning effect. fda.govdrugs.comfda.gov This interaction can sometimes be dangerously pronounced. wikipedia.org Studies have shown that concurrent administration of this compound with warfarin can result in a notable increase in the half-life and area under the curve (AUC) of both S-warfarin and R-warfarin. fda.govrxlist.com For instance, a study involving healthy subjects treated with both medications showed a mean increase in S-warfarin half-life from 26 to 48 hours and AUC from 4.55 to 12.08 ng•hr/mL. fda.govrxlist.com This necessitates a substantial reduction in the warfarin dose, potentially by 80-85%, to maintain the target International Normalized Ratio (INR). fda.govrxlist.commedscape.com Close monitoring of INR or prothrombin time (PT) is crucial when initiating, adjusting, or discontinuing this compound in patients receiving warfarin therapy to avoid bleeding complications. fda.govdrugs.commedscape.com Patients should be advised to report any signs of unusual bleeding or bruising. drugs.com

This compound may also inhibit the metabolism of oral hypoglycemic agents. fda.govwikipedia.orgpediatriconcall.com This interaction could potentially increase the hypoglycemic effects of these medications, requiring closer monitoring of blood glucose levels and possible adjustment of the antidiabetic regimen. pediatriconcall.comdrugs.com

Concomitant administration of this compound with corticosteroids or adrenocorticotropic hormone (ACTH) may exacerbate edema, particularly in patients with pre-existing cardiac, renal, or hepatic conditions. fda.govwikipedia.orgpediatriconcall.comfda.gov

Anabolic steroids, including this compound, can influence thyroid function tests. drugs.comwebmd.com They may decrease levels of thyroxine-binding globulin (TBG), leading to decreased total T4 serum levels and increased resin uptake of T3 and T4. fda.govfda.gov However, free thyroid hormone levels typically remain unchanged. fda.govfda.gov A decrease in protein-bound iodine (PBI) and radioactive iodine uptake may also occur. fda.govpediatriconcall.com

Other drugs that may interact with this compound include cyclosporine, pexidartinib, pretomanid (B1679085) (serious interactions), and carbamazepine (B1668303) (moderate interaction). rxlist.com this compound may also increase the risk or severity of liver damage when combined with cyclosporine. drugbank.com The metabolism of numerous other drugs, including certain cyclophosphamide, dabrafenib, and dacomitinib, may be decreased when combined with this compound. drugbank.com this compound may also increase the hypoglycemic activity of various agents like acarbose, albiglutide, and certain insulins. drugbank.commedindia.net Fluid retention activities may be increased when this compound is combined with certain corticosteroids. medindia.net

Disease-Specific Contraindications and Precautions for this compound Use

This compound is contraindicated in several disease states due to the potential for exacerbating the condition or causing adverse effects.

Known or suspected carcinoma of the prostate or male breast is a contraindication for this compound use. fda.govrxlist.comdrugs.comfda.govrxlist.commedscape.comstlukesonline.orgmedlineplus.gov Androgenic anabolic steroids can promote the growth of tumors in the prostate and male breast. drugs.com

In females, this compound is contraindicated in the presence of breast cancer with concomitant hypercalcemia. fda.govrxlist.comdrugs.comfda.govrxlist.commedscape.comstlukesonline.org Androgenic anabolic steroids may stimulate osteolytic bone resorption, potentially worsening hypercalcemia in these patients. fda.govwikipedia.orgdrugs.commedscape.com Frequent monitoring of calcium levels is recommended in female breast cancer patients receiving androgenic agents. drugs.com

This compound is contraindicated in pregnancy due to the risk of possible masculinization of the fetus. fda.govwikipedia.orgrxlist.comfda.govstlukesonline.org Studies in animals have shown this compound to cause embryotoxicity, fetotoxicity, infertility, and masculinization of female offspring at doses higher than the human dose. fda.govrxlist.comfda.gov

Patients with nephrosis or the nephrotic phase of nephritis should not use this compound. fda.govrxlist.comfda.govrxlist.commedlineplus.gov Taking this compound may worsen kidney damage or place additional strain on the kidneys. webmd.com

Hypercalcemia is a contraindication for this compound use. fda.govrxlist.comdrugs.comfda.govrxlist.commedlineplus.gov Like other anabolic steroids, this compound can worsen hypercalcemia by increasing osteolytic bone resorption. fda.govwikipedia.org

Caution is required when administering this compound to patients with pre-existing cardiac, renal, or hepatic disease due to the risk of sodium and water retention, which can lead to edema and potentially serious complications like congestive heart failure. drugs.comfda.govmedscape.com The use of androgenic agents is considered contraindicated in patients with severe cardiac, renal, and/or hepatic dysfunction by manufacturers. drugs.com Patients with liver disease should be monitored closely, as anabolic steroid use has been associated with cholestatic hepatitis, jaundice, peliosis hepatis, and hepatocellular neoplasms, although the latter are rare. drugs.comfda.govrxlist.commedscape.com

Patients with diabetes mellitus should be monitored more closely as this compound may affect glucose metabolism, potentially lowering blood glucose or, conversely, leading to decreased glucose tolerance and increased insulin resistance. drugs.comfda.govwebmd.com

Patients with or predisposed to prostatic hypertrophy should use this compound cautiously, as androgenic agents can cause enlargement of the prostate. drugs.com Older men may have an increased risk of developing prostatic hypertrophy and prostate cancer while taking this medicine. fda.govmedscape.comstlukesonline.org

Patients with preexisting hyperlipoproteinemia or those at risk for cardiovascular disease should be monitored closely, as this compound can adversely affect serum lipid profiles, including decreasing HDL and increasing LDL levels. fda.govdrugs.comfda.govmedscape.com

This compound may cause polycythemia, and patients with preexisting polycythemia may experience a worsening of their condition. drugs.com Frequent monitoring of hemoglobin and hematocrit levels is recommended. drugs.com

Androgenic anabolic steroids can suppress clotting factors II, V, VII, and X, and increase prothrombin time, requiring caution in patients with bleeding disorders. fda.govfda.govdrugs.com

Long Term Outcomes and Durability of Therapeutic Effects of Oxandrolone

Sustained Improvements in Body Composition and Muscle Strength

Studies have consistently demonstrated that oxandrolone therapy can induce significant short-term improvements in lean body mass (LBM) and muscle strength. However, the durability of these effects after cessation of treatment appears to be context-dependent.

In a study involving healthy older men, 12 weeks of this compound administration led to notable increases in LBM, thigh muscle area, and maximal voluntary muscle strength. physiology.orgphysiology.orgresearchgate.net The treatment also resulted in a significant reduction in total and trunk fat. physiology.orgphysiology.orgresearchgate.net However, a follow-up assessment 12 weeks after discontinuing the drug revealed that the gains in LBM and muscle strength had largely returned to baseline levels. physiology.orgphysiology.orgresearchgate.net In contrast, the reductions in total and trunk fat were substantially sustained. physiology.orgphysiology.orgresearchgate.netoup.com This suggests that while the anabolic effects on muscle may require continuous therapy to be maintained, the positive changes in fat distribution can be more lasting.

Conversely, in pediatric patients with severe burns, the administration of this compound, particularly when combined with exercise, has shown more enduring benefits. nih.govresearchgate.net Studies have reported that this compound treatment for one year in this population resulted in significant improvements in LBM and muscle strength, which were maintained for up to four years post-therapy. nih.gov The combination of this compound and exercise appears to be particularly effective in producing sustained gains in LBM and strength. researchgate.netnih.gov

The table below summarizes the findings from a study on the durability of this compound's effects in older men.

Changes in Body Composition and Muscle Strength in Older Men After 12 Weeks of this compound and at 12-Week Follow-Up

| Parameter | Change at 12 Weeks (this compound Group) | Status at 12-Week Follow-Up (24 Weeks from Baseline) |

| Lean Body Mass (LBM) | Increased by 3.0 ± 1.5 kg | No longer different from baseline |

| Proximal Thigh Muscle Area | Increased by 12.4 ± 8.4 cm² | Not measured at follow-up |

| Total Fat Mass | Decreased by 1.9 ± 1.0 kg | Reduction largely sustained (-1.5 ± 1.8 kg from baseline) |

| Trunk Fat | Decreased by 1.3 ± 0.6 kg | Reduction largely sustained (-1.0 ± 1.1 kg from baseline) |

| Chest Press Strength | Increased by 9.3 ± 6.7% | No longer different from baseline |

| Leg Press Strength | Increased by 6.7 ± 6.4% | No longer different from baseline |